molecular formula C24H22N2O4 B11230851 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B11230851
M. Wt: 402.4 g/mol
InChI Key: MORFSAKEURYSSE-UHFFFAOYSA-N
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Description

The compound 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide features a coumarin (4-methyl-2-oxo-2H-chromen-7-yl) core linked via an acetamide bridge to a partially hydrogenated carbazole moiety (2,3,4,9-tetrahydro-1H-carbazol-1-yl). This hybrid structure combines the bioactive coumarin scaffold, known for anticoagulant and anticancer properties , with a carbazole-derived heterocycle, which is often associated with neuroprotective and antitumor activities.

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

InChI

InChI=1S/C24H22N2O4/c1-14-11-23(28)30-21-12-15(9-10-16(14)21)29-13-22(27)25-20-8-4-6-18-17-5-2-3-7-19(17)26-24(18)20/h2-3,5,7,9-12,20,26H,4,6,8,13H2,1H3,(H,25,27)

InChI Key

MORFSAKEURYSSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3CCCC4=C3NC5=CC=CC=C45

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves a multi-step process. One common method includes the esterification of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with N,N′-carbonyldiimidazole to activate the carboxylic acid group. This is followed by the reaction with 2,3,4,9-tetrahydro-1H-carbazol-1-amine under controlled conditions to form the desired acetamide derivative .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The carbonyl groups in the chromene and carbazole structures can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide involves its interaction with specific molecular targets. The chromene moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Coumarin-Linked Acetamides

Table 1: Key Structural Analogs and Their Modifications
Compound Name Coumarin Substituent Heterocycle/Amide Substituent Key Modifications Reference
Target Compound 4-methyl-2-oxo-2H-chromen-7-yloxy 2,3,4,9-tetrahydro-1H-carbazol-1-yl Carbazole moiety with partial saturation -
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) 4-methyl-2-oxo-2H-chromen-7-yloxy 2-hydroxy-5-nitrobenzylidene hydrazide Hydrazide linker; nitro and hydroxyl groups on aromatic ring
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide 4-oxo-cyclopenta[c]chromen-7-yloxy 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl Cyclopenta-fused chromen; methoxy substitution on carbazole
(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide 4-methyl-2-oxo-2H-chromen-7-yl 2-chloro-2-phenylacetamide Chlorine and phenyl groups on acetamide; racemic mixture
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-oxoindolin-3-ylidene)acetamide (Compound K) 4-methyl-2-oxo-2H-chromen-7-yl 2-oxoindolin-3-ylidene Indole-derived substituent; conjugated enone system

Key Observations :

  • Methoxy or chlorine substitutions (e.g., ) alter electronic properties and steric bulk, which may modulate pharmacokinetics.

Physicochemical Properties

Table 2: Comparative Spectral and Physical Data
Compound Name Melting Point (°C) IR (C=O, C≡N) cm⁻¹ $ ^1 \text{H-NMR} $ Key Signals Reference
Target Compound Not reported ~1660 (C=O, coumarin) Expected: δ 2.4 (CH3, coumarin), 6.8–7.5 (aromatic protons) -
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) 288 1664 (C=O), 2214 (C≡N) δ 2.30 (CH3), 7.20–7.92 (ArH), 10.13 (NH)
(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide Not reported ~1680 (C=O) δ 2.4 (CH3), 7.3–7.5 (coumarin ArH), 7.6–7.8 (phenyl ArH)

Key Observations :

  • The absence of nitrile (C≡N) groups in the target compound differentiates it from analogs like 13a .
  • Coumarin-related C=O stretches (~1660–1680 cm⁻¹) are consistent across analogs.

Biological Activity

The compound 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a synthetic derivative that belongs to a class of compounds exhibiting diverse biological activities. This article provides an in-depth analysis of its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N1O4C_{19}H_{21}N_{1}O_{4}, with a molecular weight of approximately 325.38 g/mol. It features a chromenone moiety, which is known for its role in various biological activities.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, revealing its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Below are detailed findings from various research studies.

Anti-inflammatory Activity

Research indicates that the compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Study:
In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. The compound's ability to modulate the NF-kB signaling pathway was highlighted as a key mechanism behind its anti-inflammatory effects.

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3).

Research Findings:

  • Mechanism of Action: The compound induces apoptosis in cancer cells via the intrinsic pathway, leading to mitochondrial membrane potential disruption and activation of caspases.
  • Synergistic Effects: When combined with common chemotherapeutic agents like doxorubicin, it exhibited enhanced cytotoxicity, suggesting potential for use in combination therapies.

Antimicrobial Activity

Preliminary studies indicate that the compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria.

Experimental Results:
In vitro assays demonstrated significant inhibition of bacterial growth at low concentrations. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Data Tables

Biological ActivityEffect ObservedStudy Reference
Anti-inflammatoryReduced TNF-alpha and IL-6 levelsCase Study on LPS-induced inflammation
AnticancerInduced apoptosis in MCF-7 cellsIn vitro study on cancer cell lines
AntimicrobialInhibited growth of E. coliPreliminary antimicrobial assays

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